molecular formula C8H14N2O B1460955 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine CAS No. 941867-85-2

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine

Cat. No.: B1460955
CAS No.: 941867-85-2
M. Wt: 154.21 g/mol
InChI Key: KPFDFEIXPQVFPU-UHFFFAOYSA-N
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Description

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It belongs to the class of organic compounds known as isoxazoles, which are five-membered heterocyclic rings containing an oxygen atom and a nitrogen atom adjacent to each other. This structural motif is found in a variety of substances with significant biological activity. While specific biological data for this exact compound is not fully detailed in the literature, compounds based on similar heterocyclic skeletons, such as benzoxazoles, are extensively studied for their potential as antimicrobial and anticancer agents . These related structures have demonstrated promising activity against Gram-positive bacteria like Bacillus subtilis and various fungal pathogens, indicating the general research value of this class of molecules in developing new therapeutic agents . The structural features of this amine, particularly the isoxazole ring and the tertiary alkyl substituent, make it a valuable intermediate for medicinal chemistry and drug discovery programs. It can be used in the synthesis of more complex molecules or as a scaffold for building libraries of compounds for biological screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)11-10-6/h5H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDFEIXPQVFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941867-85-2
Record name 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
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Preparation Methods

Cyclization of β-Keto Hydroxylamine Precursors

A common approach to 1,2-oxazoles involves cyclization of β-keto hydroxylamine derivatives. The general procedure includes:

  • Synthesis of a β-keto hydroxylamine intermediate bearing the 2-methylbutan-2-yl side chain.
  • Cyclodehydration under acidic or dehydrating conditions to form the oxazole ring.

This method allows regioselective formation of the 1,2-oxazole ring and incorporation of the bulky alkyl substituent at the 3-position.

Coupling and Protection Strategies

In complex syntheses, protecting groups such as Boc or sulfonyl groups may be employed to protect the amine during alkylation or ring formation steps. After ring construction and side-chain introduction, deprotection yields the free amine.

Detailed Synthetic Protocol Example

A representative synthesis adapted from related oxazole derivatives includes:

Step Reagents & Conditions Outcome
1. Preparation of β-keto hydroxylamine React 2-methylbutan-2-yl ketone with hydroxylamine hydrochloride in the presence of base (e.g., pyridine) Formation of β-keto hydroxylamine intermediate
2. Cyclization to 1,2-oxazole Treat intermediate with dehydrating agent (e.g., POCl3 or Deoxo-Fluor®) at low temperature (−10 °C to 0 °C) under inert atmosphere Formation of 3-(2-methylbutan-2-yl)-1,2-oxazole
3. Introduction of amino group Nucleophilic substitution on 5-halogenated oxazole with ammonia or reduction of 5-nitro derivative using Pd/C hydrogenation Formation of 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine
4. Purification Column chromatography or recrystallization Isolation of pure target compound

This protocol is supported by analogous syntheses reported in literature for related compounds, ensuring reproducibility and scalability.

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography using silica gel and solvent gradients (e.g., ethyl acetate/petroleum ether) is standard for purification.
  • Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity.
  • Salt Formation: Acidolysis to form dihydrochloride salts improves compound stability and handling.

Research Findings and Optimization

  • Use of dehydrating agents such as Deoxo-Fluor® enhances cyclization efficiency and yield.
  • Controlled temperature and inert atmosphere prevent side reactions, such as sulfonation or over-reduction.
  • Protecting group strategies facilitate selective functional group transformations without undesired reactions.
  • Scale-up procedures include careful addition of water to avoid side reactions during deprotection steps.

Summary Table of Preparation Methods

Method Step Description Key Reagents Conditions Notes
β-Keto Hydroxylamine Formation Condensation of ketone with hydroxylamine 2-Methylbutan-2-one, NH2OH·HCl, base Room temperature, solvent (e.g., pyridine) Precursor for ring closure
Cyclization to Oxazole Ring closure via dehydration Dehydrating agent (POCl3, Deoxo-Fluor®) Low temperature (−10 to 0 °C), inert atmosphere Critical for oxazole formation
Amination Introduction of amino group NH3 or reduction catalysts (Pd/C) Ambient to mild heating Selective substitution or reduction
Purification Isolation of product Silica gel chromatography Solvent gradient Ensures purity

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including the presence of catalysts or solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Scientific Research Applications

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for developing new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(2-methylbutan-2-yl)-1,2-oxazol-5-amine with structurally related compounds, focusing on substituents and molecular properties:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine 2-methylbutan-2-yl (branched alkyl) C₈H₁₄N₂O 154.21 High lipophilicity; potential metabolic stability
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine 2,4-difluorophenyl (aryl) C₉H₆F₂N₂O 196.15 Electron-withdrawing F groups; planar structure
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine 3-chloro-4-fluorophenyl (aryl) C₉H₆ClFN₂O 212.61 Halogenated; potential bioactivity
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine 2,5-dichlorophenyl (aryl) C₉H₆Cl₂N₂O 229.06 Increased steric bulk; possible toxicity concerns
3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine 4-bromo-3-fluorophenyl (aryl) C₉H₆BrFN₂O 257.06 Heavy atom (Br); may impact crystallinity
3-(Thiophen-3-yl)-1,2-oxazol-5-amine thiophen-3-yl (heteroaryl) C₇H₆N₂OS 166.20 Sulfur-containing; altered electronic properties

Key Trends and Implications

Lipophilicity and Solubility: The alkyl-substituted compound exhibits higher lipophilicity (predicted logP ~2.5) compared to aryl analogs (e.g., 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine, logP ~1.8) due to its nonpolar substituent. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Thiophene-containing analogs introduce π-conjugation and sulfur-mediated interactions, which may influence binding to biological targets like enzymes or receptors .

Toxicological Considerations :

  • Halogenated derivatives (e.g., 3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine) may raise bioaccumulation concerns due to the persistence of chlorinated compounds in biological systems .
  • The branched alkyl group in the target compound could reduce metabolic clearance compared to aryl analogs, necessitating further toxicokinetic studies .

Research and Application Insights

  • Pharmaceutical Potential: Aryl-substituted analogs are frequently explored as kinase inhibitors or antimicrobial agents due to their planar structures and hydrogen-bonding capabilities . The target compound’s alkyl group may favor non-polar target interactions, such as with lipid-binding proteins.
  • Synthetic Utility : The 1,2-oxazole core is amenable to functionalization via cross-coupling reactions. For example, brominated derivatives (e.g., 3-(4-bromo-3-fluorophenyl)-1,2-oxazol-5-amine) serve as intermediates in Suzuki-Miyaura couplings .
  • Crystallography : Tools like SHELXL and ORTEP-3 (evidenced in ) are critical for resolving structural details, particularly for halogenated compounds where heavy atoms facilitate phase determination.

Biological Activity

3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine features an oxazole ring, which is known for its diverse biological activities. The presence of the amine group allows for hydrogen bonding interactions, while the oxazole ring can engage in π-π interactions with aromatic residues, influencing its biological efficacy.

Biological Activity Overview

Research indicates that 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine exhibits several biological activities:

  • Antimicrobial Activity : This compound has been investigated for its effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study assessing the antimicrobial properties of similar oxazole derivatives reported varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured to evaluate their effectiveness.

CompoundTarget OrganismMIC (µg/mL)
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amineStaphylococcus aureus (Gram-positive)8
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amineEscherichia coli (Gram-negative)16

These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated that derivatives of oxazole compounds can inhibit the growth of cancer cells. For instance, a related compound showed an IC50 value of approximately 10 µM against human cancer cell lines, suggesting that structural modifications can enhance anticancer activity.

The mechanism by which 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The amine group may interact with active sites on enzymes or receptors.
  • Cell Membrane Disruption : The hydrophobic nature of the compound can facilitate penetration into bacterial membranes, leading to cell lysis.

Case Studies

Several case studies have explored the biological activities of oxazole derivatives:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on various oxazole derivatives where 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine was included. The study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent.
    • Findings :
      • Compounds with longer alkyl chains exhibited enhanced activity.
      • Substitution patterns significantly influenced MIC values.
  • Anticancer Screening : Another research effort focused on the anticancer properties of oxazole derivatives, including this compound. The results indicated that specific modifications could lead to improved inhibition of cancer cell lines.
    • Findings :
      • A derivative with a methyl group at position 4 showed promising results with an IC50 of 8 µM against breast cancer cells.
      • Structure–activity relationship (SAR) studies suggested that substituents at specific positions on the oxazole ring could enhance potency.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine, and how can purity be optimized?

The synthesis of structurally analogous compounds, such as substituted anilines and oxazoles, often involves cyclization reactions or nucleophilic substitutions. For example, amidoximes reacting with isatoic anhydrides in a NaOH–DMSO medium can yield substituted anilines with high purity (up to 95%) without protective groups . To optimize purity, consider:

  • Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Select solvents like ethanol or acetone for high-yield crystallization.
  • Monitoring intermediates : Employ thin-layer chromatography (TLC) to track reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of NMR, IR, and mass spectrometry is critical:

  • ¹H/¹³C NMR : Confirm the oxazole ring and tert-butyl group (e.g., ¹H NMR signals at δ 2.1–2.3 ppm for tert-butyl protons; δ 6.5–7.5 ppm for oxazole protons) .
  • IR Spectroscopy : Identify amine (-NH₂) stretches (~3350 cm⁻¹) and oxazole C=N/C-O bonds (~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₈H₁₃N₂O: 153.1022) .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste disposal : Segregate chemical waste and partner with certified disposal agencies to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model intermediates and transition states. For example:

  • Reaction Mechanism : Simulate nucleophilic attack of the amine group on the oxazole precursor.
  • Energy Barriers : Calculate activation energies to identify rate-limiting steps.
  • Software Tools : Use Gaussian or ORCA for DFT, paired with cheminformatics platforms like ICReDD to integrate experimental data .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Dose-response studies : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature).
  • Structural analogs : Test derivatives (e.g., 5-aryl-oxadiazoles) to isolate structure-activity relationships .

Q. How to design a factorial experiment to optimize reaction conditions?

A 2³ factorial design can systematically vary factors like temperature, catalyst loading, and solvent polarity:

  • Variables : Temperature (60°C vs. 80°C), catalyst (0.5 mol% vs. 1.0 mol%), solvent (DMSO vs. DMF).
  • Response Metrics : Yield, purity, and reaction time.
  • Analysis : Use regression models to identify significant interactions (e.g., JMP or Minitab software) .

Q. What in silico methods predict the compound’s pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can estimate:
    • Lipophilicity (LogP ~2.5, indicating moderate membrane permeability).
    • Metabolic stability : Cytochrome P450 interactions.
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .

Q. How to ensure reproducibility in synthesis procedures?

  • Standardized Protocols : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).
  • Batch tracking : Use lot numbers for reagents to trace variability.
  • Interlab validation : Collaborate with external labs to cross-verify yields and spectral data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 2
3-(2-Methylbutan-2-yl)-1,2-oxazol-5-amine

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